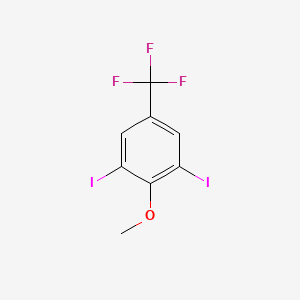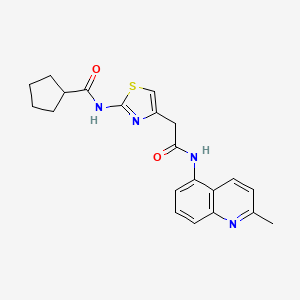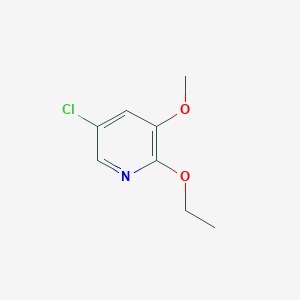![molecular formula C25H23FN2O4 B2554931 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide CAS No. 850907-08-3](/img/structure/B2554931.png)
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23FN2O4 and its molecular weight is 434.467. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
The design, synthesis, and evaluation of new derivatives similar in structure to the compound have shown significant promise as potent antitumor agents. For instance, certain analogues have exhibited considerable cytotoxic activity against various tumor cell lines, with some compounds being highlighted for their selective inhibitory effects on cancer cell lines and their potential as clinical candidates for cancer treatment due to their safety profiles and efficacy in preclinical models (Chou et al., 2010).
Antibacterial and Anti-tuberculosis Activity
Research on novel oxazolidinone antibacterial agents, though not the exact compound, showcases the potential for structural analogues to combat a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These compounds have demonstrated significant in vitro antibacterial activities, indicating their potential as effective antibacterial agents (Zurenko et al., 1996).
Antimalarial Activity
Similar structural analogues have also been explored for their antimalarial properties, demonstrating efficacy against Plasmodium berghei in mice. These findings underscore the potential utility of such compounds in developing new antimalarial agents (Werbel et al., 1986).
Fluorescence Applications
Certain derivatives exhibit strong fluorescence in a wide pH range of aqueous media, suggesting their utility as fluorescent labeling agents for biomedical analysis. This indicates the broader applicability of the compound's analogues beyond therapeutic uses to include research and diagnostic tools (Hirano et al., 2004).
Herbicide Development
Research into triazolinone derivatives, which share structural features with the compound of interest, has led to the development of potent herbicides. These compounds have been designed to inhibit protoporphyrinogen oxidase, a key target in weed control, demonstrating the compound's potential utility in agricultural applications as well (Luo et al., 2008).
Propiedades
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-31-19-11-9-18(10-12-19)27-24(29)16-32-23-8-4-6-21-20(23)13-14-28(25(21)30)15-17-5-2-3-7-22(17)26/h2-12H,13-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYYVQOPVBPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)
![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)


![1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2554863.png)

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2554869.png)

![7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B2554871.png)